1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid
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Overview
Description
The compound “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid” is a chemical substance with the CAS Number: 914637-57-3 . Its molecular weight is 279.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 279.69 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Functionalization
The compound is involved in the development of regioexhaustive functionalization strategies. Research by Cottet et al. (2004) has shown that chloro-, bromo-, and iodo(trifluoromethyl)pyridines can be converted into various carboxylic acids, demonstrating the versatility of these compounds in organic synthesis. This approach allows for selective deprotonation and subsequent carboxylation, highlighting the compound's utility in the synthesis of complex molecules (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Medicinal Chemistry and Drug Discovery
In the domain of medicinal chemistry, the trifluoromethyl group in such compounds plays a significant role due to its electron-withdrawing properties and its ability to modulate the biological activity of pharmaceuticals. Meyer (2016) discussed the importance of fluorinated nitrogen heterocycles, including azetidines, in medicinal chemistry. These heterocycles serve as critical building blocks for complex structures and possess significant potential as parts of compounds oriented towards medicinal chemistry (Meyer, 2016).
Material Science and Other Applications
In material science, such compounds are explored for their potential in creating new materials with unique properties. For instance, the compound has been studied for its role in the synthesis of new pyrimidine-azetidinone analogues with potential applications in antioxidant, antimicrobial, and antitubercular activities. This demonstrates the compound's potential in contributing to the development of new materials and agents with specific biological activities (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Safety and Hazards
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-7-1-6(10(12,13)14)2-15-8(7)16-3-5(4-16)9(17)18/h1-2,5H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFWTKVTHDOKPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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